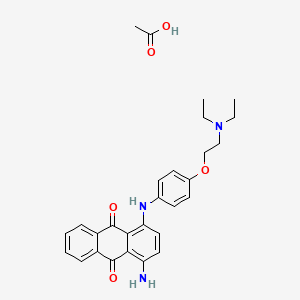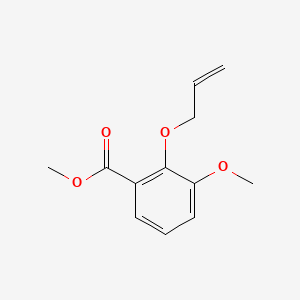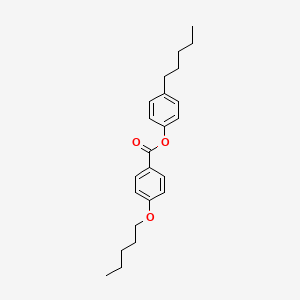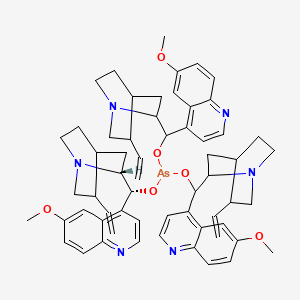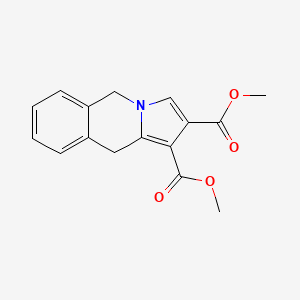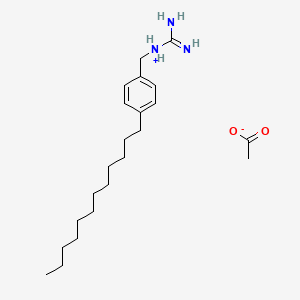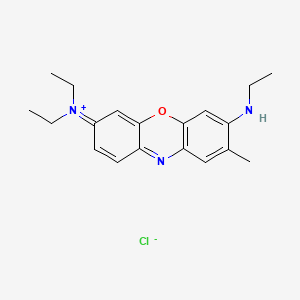
7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium chloride is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its phenoxazin-5-ium core, which is substituted with diethylamino and ethylamino groups, enhancing its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium chloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with phenoxazine precursors under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the phenoxazin-5-ium core.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions
7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazines, quinones, and amines, depending on the reaction conditions and reagents used.
科学的研究の応用
7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.
Biology: Employed in fluorescence microscopy and as a staining agent for cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of dyes and pigments for various industrial applications.
作用機序
The compound exerts its effects through its ability to interact with biological molecules and cellular structures. Its phenoxazin-5-ium core allows it to bind to nucleic acids and proteins, altering their function and activity. The diethylamino and ethylamino groups enhance its solubility and facilitate its uptake by cells, making it effective in various biological assays.
類似化合物との比較
Similar Compounds
7-Diethylamino-4-methylcoumarin: Known for its fluorescence properties and used in similar applications.
2-Dimethylaminoethyl chloride hydrochloride: Utilized as an intermediate in organic synthesis.
Uniqueness
7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium chloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in scientific research.
特性
CAS番号 |
31857-17-7 |
|---|---|
分子式 |
C19H24ClN3O |
分子量 |
345.9 g/mol |
IUPAC名 |
diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride |
InChI |
InChI=1S/C19H23N3O.ClH/c1-5-20-16-12-19-17(10-13(16)4)21-15-9-8-14(11-18(15)23-19)22(6-2)7-3;/h8-12H,5-7H2,1-4H3;1H |
InChIキー |
ZCWXVKPTNSXFSL-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


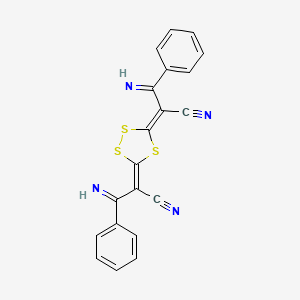
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
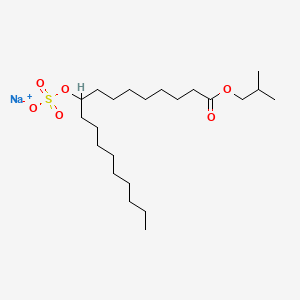
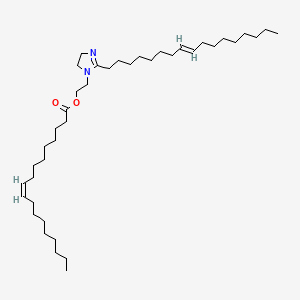
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
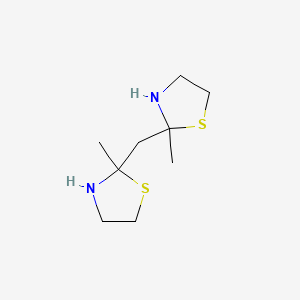
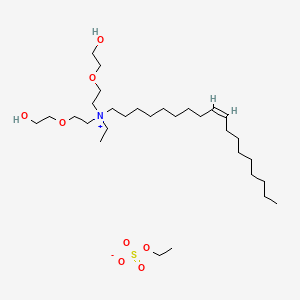
![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
